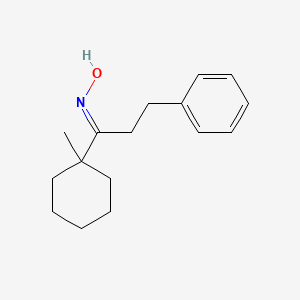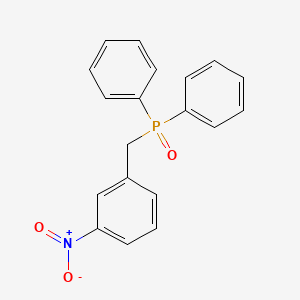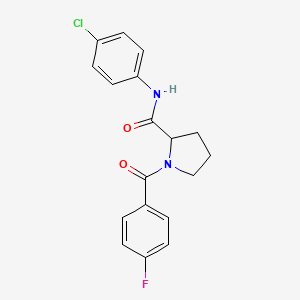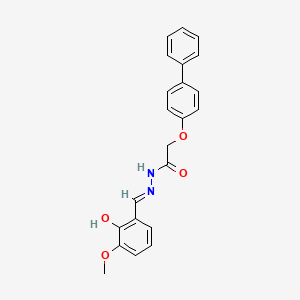
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime, also known as MCPPNO, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a complex chemical process and has been found to have potential applications in various fields of research, including medicine, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. Specifically, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have a variety of biochemical and physiological effects. For example, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to increase the production of adiponectin, which is a hormone that plays a key role in the regulation of glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime in lab experiments is that it has been found to be relatively stable and easy to handle. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may be used in similar experiments. However, one of the limitations of using 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime in lab experiments is that it can be expensive to synthesize, which may limit its use in certain research settings.
Direcciones Futuras
There are many potential future directions for research on 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime. One area of research that is currently being explored is the potential use of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime as a therapeutic agent for the treatment of various diseases. Additionally, future research could focus on further elucidating the mechanism of action of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime and identifying potential new targets for this compound. Finally, future research could focus on developing new and more efficient methods for synthesizing 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime, which could make it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime involves a complex chemical process that requires the use of specialized equipment and reagents. The process begins with the reaction of cyclohexanone with methylamine to produce 1-methylcyclohexanone. This intermediate is then reacted with benzaldehyde in the presence of sodium methoxide to produce 1-(1-methylcyclohexyl)-3-phenyl-2-propen-1-one. Finally, this compound is converted to 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime through a reaction with hydroxylamine hydrochloride. The synthesis of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime is a time-consuming and challenging process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicine, where 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential as a therapeutic agent for the treatment of various diseases. For example, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential as an anti-inflammatory agent, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential as an analgesic, which could be useful in the treatment of pain.
Propiedades
IUPAC Name |
(NE)-N-[1-(1-methylcyclohexyl)-3-phenylpropylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16(12-6-3-7-13-16)15(17-18)11-10-14-8-4-2-5-9-14/h2,4-5,8-9,18H,3,6-7,10-13H2,1H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZKSZBCHFING-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=NO)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCC1)/C(=N/O)/CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-(benzyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6037174.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6037184.png)
![3-anilino-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6037187.png)


![1-(3-chlorophenyl)-5-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6037210.png)
![2-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide](/img/structure/B6037218.png)
![N-[4-({[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6037226.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6037229.png)

![3-{1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6037240.png)
![(1H-benzimidazol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B6037248.png)
![N-(4-isopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037253.png)
